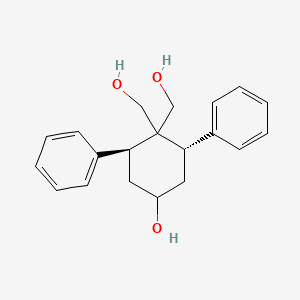
(3S,5S)-4,4-bis(hydroxymethyl)-3,5-diphenylcyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,5S)-4,4-bis(hydroxymethyl)-3,5-diphenylcyclohexan-1-ol is a chiral compound with significant interest in organic chemistry due to its unique structure and potential applications. This compound features a cyclohexane ring substituted with two phenyl groups and three hydroxyl groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5S)-4,4-bis(hydroxymethyl)-3,5-diphenylcyclohexan-1-ol typically involves multiple steps, starting from simpler precursors. One common method involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of Phenyl Groups: The phenyl groups are introduced via Friedel-Crafts alkylation, where benzene reacts with a cyclohexane derivative in the presence of a Lewis acid catalyst.
Hydroxylation: The hydroxyl groups are introduced through a series of oxidation and reduction reactions. For example, the use of osmium tetroxide (OsO4) followed by sodium periodate (NaIO4) can introduce hydroxyl groups at specific positions on the ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in (3S,5S)-4,4-bis(hydroxymethyl)-3,5-diphenylcyclohexan-1-ol can be oxidized to form ketones or carboxylic acids using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can undergo reduction reactions to form alcohols or alkanes. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: LiAlH4, NaBH4
Substitution: Lewis acids (e.g., AlCl3), halogens (e.g., Br2)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Halogenated derivatives, nitro compounds
Scientific Research Applications
Chemistry
In chemistry, (3S,5S)-4,4-bis(hydroxymethyl)-3,5-diphenylcyclohexan-1-ol is used as a chiral building block for the synthesis of complex molecules. Its unique structure allows for the creation of stereochemically pure compounds, which are essential in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its hydroxyl groups make it a suitable substrate for various enzymatic reactions, providing insights into enzyme specificity and activity.
Medicine
In medicine, this compound has potential applications in drug development. Its chiral nature allows for the design of enantiomerically pure drugs, which can have improved efficacy and reduced side effects compared to racemic mixtures.
Industry
In the industrial sector, this compound can be used as an intermediate in the synthesis of polymers, resins, and other materials. Its stability and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of (3S,5S)-4,4-bis(hydroxymethyl)-3,5-diphenylcyclohexan-1-ol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, affecting their structure and function. The phenyl groups can participate in π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(3R,5R)-4,4-bis(hydroxymethyl)-3,5-diphenylcyclohexan-1-ol: The enantiomer of the compound , with similar chemical properties but different biological activities.
4,4-bis(hydroxymethyl)-3,5-diphenylcyclohexan-1-one: A ketone derivative with different reactivity and applications.
4,4-bis(hydroxymethyl)-3,5-diphenylcyclohexane: A fully reduced form with distinct chemical behavior.
Uniqueness
(3S,5S)-4,4-bis(hydroxymethyl)-3,5-diphenylcyclohexan-1-ol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties
Properties
Molecular Formula |
C20H24O3 |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
(3S,5S)-4,4-bis(hydroxymethyl)-3,5-diphenylcyclohexan-1-ol |
InChI |
InChI=1S/C20H24O3/c21-13-20(14-22)18(15-7-3-1-4-8-15)11-17(23)12-19(20)16-9-5-2-6-10-16/h1-10,17-19,21-23H,11-14H2/t18-,19-/m0/s1 |
InChI Key |
DNJNKPXCPVDDLW-OALUTQOASA-N |
Isomeric SMILES |
C1[C@H](C([C@@H](CC1O)C2=CC=CC=C2)(CO)CO)C3=CC=CC=C3 |
Canonical SMILES |
C1C(CC(C(C1C2=CC=CC=C2)(CO)CO)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















